molecular formula C17H19BrN4O3 B2688223 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097920-10-8

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2688223
CAS No.: 2097920-10-8
M. Wt: 407.268
InChI Key: HUHWJYSMSLFNHB-UHFFFAOYSA-N
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Description

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a bromopyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromopyrimidine Moiety: This step involves the bromination of a pyrimidine derivative, followed by its coupling with the pyrrolidine ring.

    Attachment of the Methoxyphenyl Group: This is usually done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-chloropyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
  • 3-[(5-fluoropyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide

Uniqueness

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is unique due to the presence of the bromine atom in the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific properties and applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWJYSMSLFNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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